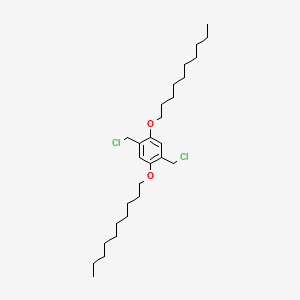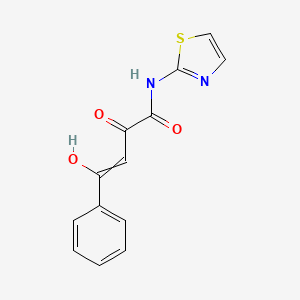![molecular formula C12H23NO2S2 B14247259 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 511518-79-9](/img/structure/B14247259.png)
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by the presence of nitro, sulfanyl, and pentyl groups
Vorbereitungsmethoden
The synthesis of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves interactions with molecular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other nitro and sulfanyl-containing compounds:
1-{[2-Nitro-1-(phenylsulfanyl)ethenyl]sulfanyl}benzene: Similar structure but with a phenyl group instead of a pentyl group.
1-{[2-Nitro-1-(methylsulfanyl)ethenyl]sulfanyl}methane: Contains a methyl group instead of a pentyl group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
511518-79-9 |
|---|---|
Molekularformel |
C12H23NO2S2 |
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
1-(2-nitro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H23NO2S2/c1-3-5-7-9-16-12(11-13(14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
UKRVJALTBSXKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(=C[N+](=O)[O-])SCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


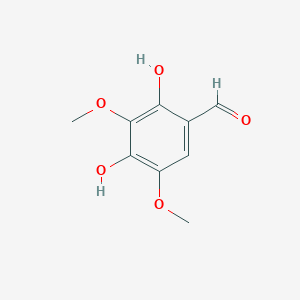
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
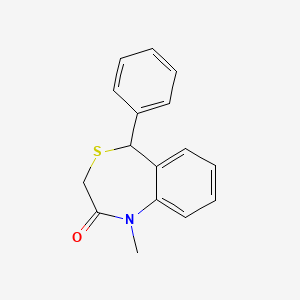

![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
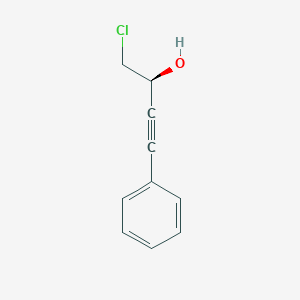
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
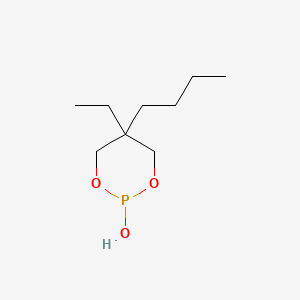

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
